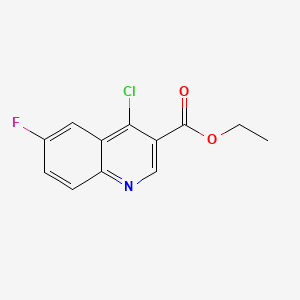
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolone derivatives often involves multistep reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis, with a key step being the formation of the C-7 fatty amide derivative . Another study reports the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These syntheses involve various reagents and conditions, such as the use of sodium azide, zinc, ammonium chloride, and chlorotrimethylsilane (TMSCl) .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of halogen atoms, such as chlorine and fluorine, which can significantly influence the chemical properties and biological activity of these compounds. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided insights into the chemical shifts and coupling constants of these molecules, which are crucial for understanding their molecular structure .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate involved a Friedländer reaction followed by Williamson ether synthesis and in situ ester hydrolysis to obtain the desired products . Another study described the preparation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and subsequent nucleophilic addition and cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the application of these compounds as antibacterial agents. For instance, the compound with hexanoic acid-based fatty amide showed excellent anti-biofilm activity and significant antibacterial activity against Staphylococcus aureus . The antibacterial activity of various 7-substituted quinolone derivatives was also evaluated, with some showing promising results against both Gram-positive and Gram-negative organisms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate has been synthesized through various methods, including microwave-assisted reactions. A study by Song Bao-an (2012) described the synthesis of a closely related compound, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, using aluminium metal as a catalyst under microwave conditions, achieving a 94.2% yield. This highlights the compound's relevance in organic synthesis and catalysis research (Song Bao-an, 2012).
NMR Spectroscopy Studies
In the field of spectroscopy, particularly NMR (Nuclear Magnetic Resonance), derivatives of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate have been extensively studied. Podányi et al. (1996) synthesized and recorded the 1H, 13C, and 19F NMR spectra of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halo derivatives, providing valuable data for understanding the electronic structure and properties of these compounds (Podányi et al., 1996).
Chemical Transformations
The compound has also been a subject in studies focusing on chemical transformations. For instance, Guo Hui (1991) explored the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other derivatives, shedding light on its reactivity and potential as a synthetic intermediate (Guo Hui, 1991).
Antibacterial Studies
While avoiding specifics on drug use and side effects, it's notable that quinolone derivatives, including compounds structurally related to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, have been studied for their antibacterial properties. Koga et al. (1980) synthesized and evaluated the antibacterial activity of various 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a class to which Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate belongs. This research contributes to the understanding of structure-activity relationships in antibacterial agents (Koga et al., 1980).
Safety And Hazards
The compound is classified as an Eye Irritant 2 according to the GHS classification system . The associated hazard statement is H319, indicating that it causes serious eye irritation . The recommended precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSOQWURBALSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363155 | |
| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
CAS RN |
77779-49-8 | |
| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)
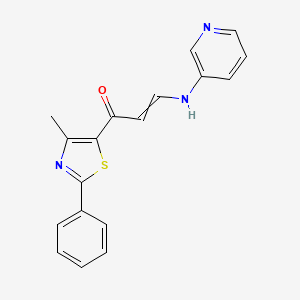
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)
![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)
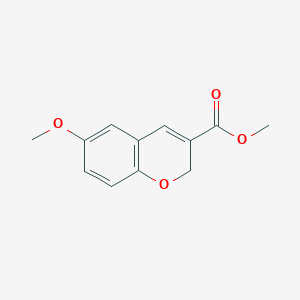
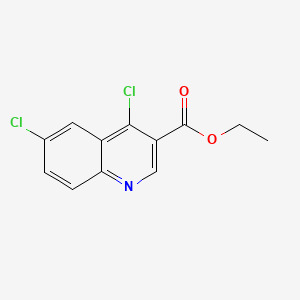
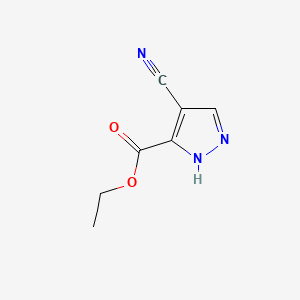

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)